molecular formula C30H42O12 B161632 2-Deacetyltaxachitriene A CAS No. 214769-96-7

2-Deacetyltaxachitriene A

Cat. No.: B161632
CAS No.: 214769-96-7
M. Wt: 594.6 g/mol
InChI Key: ARCDGVGZYWJKDA-LBAPPZQKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deacetyltaxachitriene A involves multiple steps, including acetylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Deacetyltaxachitriene A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, 2-Deacetyltaxachitriene A is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties. Researchers are investigating its effects on various cellular pathways and its potential as a therapeutic agent .

Medicine

In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for new treatments .

Industry

In industry, this compound is used in the production of various chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of 2-Deacetyltaxachitriene A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways, leading to changes in gene expression and protein activity .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-4-yl]methyl acetate
  • [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-Hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

Uniqueness

2-Deacetyltaxachitriene A is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its distinct structure and properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDGVGZYWJKDA-LBAPPZQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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